

Ponesimod-d4: A Technical Overview for Researchers

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | Ponesimod-d4 | |
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This guide provides an in-depth technical overview of **Ponesimod-d4**, a deuterated analog of the sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Information

Ponesimod-d4 is the deuterium-labeled version of Ponesimod. Stable isotope-labeled compounds like **Ponesimod-d4** are primarily used as internal standards in quantitative bioanalytical assays, such as mass spectrometry, to improve accuracy and precision.[1]

| Property | Value | Reference |
|------------------------|-----------------|--------------|
| Compound Name | Ponesimod-d4 | [1] |
| Synonyms | ACT-128800-d4 | [1] |
| CAS Number (Ponesimod) | 854107-55-4 | [2][3][4][5] |
| Molecular Formula | C23H21D4CIN2O4S | [6] |
| Molecular Weight | 465.00 g/mol | [6] |

Note: A specific CAS number for **Ponesimod-d4** is not separately assigned; the CAS number for the parent compound, Ponesimod, is provided.



Chemical Structure

Ponesimod is an iminothiazolidinone derivative.[7][8] The chemical structure of **Ponesimod-d4** is identical to that of Ponesimod, with the exception of four hydrogen atoms being replaced by deuterium.

Systematic Name (Ponesimod): (5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one[5]

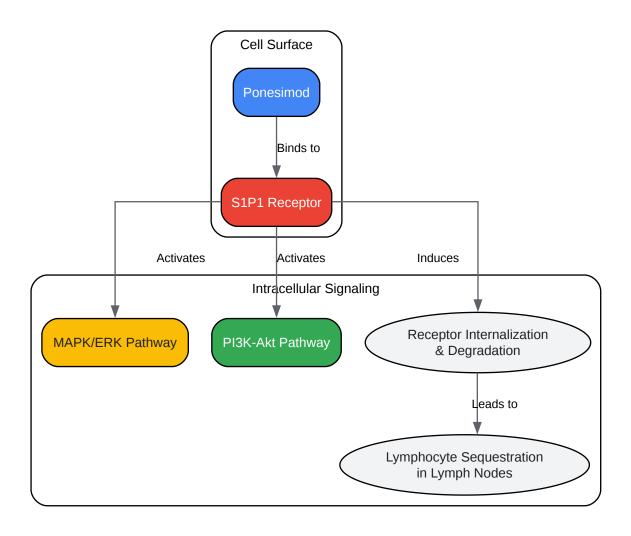
Mechanism of Action: S1P1 Receptor Modulation

Ponesimod is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][9] Its mechanism of action involves the following key steps:

- Selective Binding: Ponesimod binds with high affinity to S1P1 receptors located on the surface of lymphocytes.[10]
- Receptor Internalization: This binding induces the internalization and subsequent degradation of the S1P1 receptors.[10]
- Lymphocyte Sequestration: The loss of surface S1P1 receptors prevents lymphocytes from responding to the natural S1P gradient, which is necessary for their egress from lymph nodes. This results in the sequestration of lymphocytes within the lymphoid tissues.[10][11]
- Reduced Circulating Lymphocytes: The sequestration of lymphocytes leads to a dosedependent reduction in the number of circulating lymphocytes in the peripheral blood.[12] By preventing these immune cells from reaching the central nervous system, Ponesimod mitigates the inflammatory processes associated with autoimmune diseases like multiple sclerosis.[10]

The signaling pathways activated by Ponesimod upon binding to S1P1 are believed to involve the MAPK/ERK and PI3K-Akt pathways.[13]





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Ponesimod-S1P1 Signaling Pathway

Quantitative Pharmacological Data

The following table summarizes key in vitro and in vivo pharmacological parameters of Ponesimod.



| Parameter | Value | Condition | Reference |
|-----------------------------------|--|---------------------------|-----------|
| IC50 (S1P1) | 6 nM | Radioligand binding assay | [1] |
| EC50 (S1P1) | 5.7 nM | GTPγS assay | [1][9] |
| Selectivity | ~650-fold higher for S1P1 than S1P3 | [9] | |
| Half-life (t1/2) | 21.7 - 33.4 hours | In humans, single dose | [7][12] |
| Time to Max. Concentration (Tmax) | 2.0 - 4.0 hours | In humans, single dose | [7][12] |
| Absolute Bioavailability | 84% | Oral administration | [14] |
| Volume of Distribution (Vss) | 160 L | [14] | |
| Plasma Protein Binding | >99% | [7] | _ |
| Clearance | 3.8 L/h | [14] | |

Experimental ProtocolsSynthesis of Ponesimod

The synthesis of Ponesimod can be achieved through a multi-step process, which can be adapted for the synthesis of **Ponesimod-d4** by utilizing deuterated starting materials. A general synthetic route is described as follows:

- Thiazolidin-4-one Core Formation: A three-component coupling reaction involving isothiocyanate, n-propylamine, and 2-bromoacetyl bromide is used to construct the thiazolidine-4-one core.[15]
- Aldol-type Condensation: The resulting core undergoes an aldol-type condensation with an appropriate aldehyde to yield a phenol intermediate.[15]



 Final Attachment: The final step involves the SN2 attachment of a commercially available chiral chloropropanediol to the phenol intermediate in the presence of a base to yield Ponesimod.[15]

For the synthesis of **Ponesimod-d4**, a deuterated version of n-propylamine or another appropriate starting material would be used in the initial step.

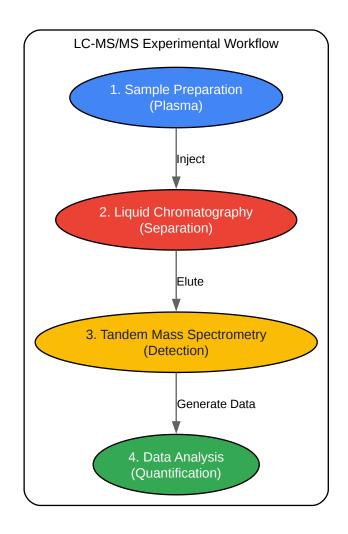
Bioanalytical Method: LC-MS/MS for Ponesimod Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Ponesimod in plasma samples.[16] **Ponesimod-d4** would serve as the ideal internal standard for this assay.

Methodology Outline:

- Sample Preparation: Plasma samples are prepared, which may involve protein precipitation or liquid-liquid extraction to isolate the analyte of interest.
- Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A suitable column and mobile phase are used to achieve chromatographic separation of Ponesimod from other plasma components.
- Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem
 mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode
 to selectively detect and quantify the parent and daughter ions of both Ponesimod and the
 internal standard (Ponesimod-d4).
- Quantification: The concentration of Ponesimod in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The lower limit of quantification for Ponesimod in plasma has been reported as 1 ng/mL.[16]





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LC-MS/MS Workflow for Ponesimod

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